
3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a thiazolidine-2,4-dione moiety.Aplicaciones Científicas De Investigación
Hypoglycemic and Hypolipidemic Activities
Research demonstrates the synthesis and evaluation of compounds related to 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione for their hypoglycemic and hypolipidemic activities. For instance, novel substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized, showcasing effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in models of diabetes and obesity (Kim et al., 2004). Similarly, another study focused on the synthesis of imidazopyridine thiazolidine-2,4-diones, evaluating their hypoglycemic activity and identifying potential candidates for further clinical studies (Oguchi Minoru et al., 2000).
Antimicrobial and Antifungal Activities
Various derivatives of thiazolidine-2,4-dione, including the synthesis of new 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, have been explored for their antimicrobial and antifungal properties. These compounds showed significant activity against gram-positive bacteria and excellent antifungal activity, positioning them as potential leads for the development of new antimicrobial agents (Prakash et al., 2011).
Antimalarial Activity
In the search for new antimalarials, novel quinazolin-2,4-dione hybrid molecules, including derivatives of 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione, were synthesized and evaluated through molecular docking studies against Plasmodium falciparum enzymes. These studies aim to identify compounds with high binding affinity and potential antimalarial activity, showcasing a modern approach to drug discovery in this field (Abdelmonsef et al., 2020).
Synthesis of Novel Compounds
The synthesis of new compounds with potential therapeutic applications is a key area of research. For example, the assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione explored the biological activities of these compounds, including antibacterial and antifungal activities, without high cytotoxic activity, indicating their suitability for further pharmacological studies (Mohanty et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and thiazolidine motifs, have been reported to interact with a variety of biological targets .
Mode of Action
The presence of the pyrrolidine ring in the structure suggests that it may interact with its targets throughsp3 hybridization , contributing to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, may also enhance its three-dimensional coverage .
Biochemical Pathways
Compounds containing thiazolidine motifs have been reported to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological properties of compounds containing thiazolidine motifs, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The synthesis of similar compounds has been reported to be influenced by various factors, including yield, purity, selectivity, and pharmacokinetic activity .
Propiedades
IUPAC Name |
3-[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c21-15-11-26-17(23)20(15)13-9-18(10-13)16(22)12-3-5-14(6-4-12)27(24,25)19-7-1-2-8-19/h3-6,13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYCTJGCUPZSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

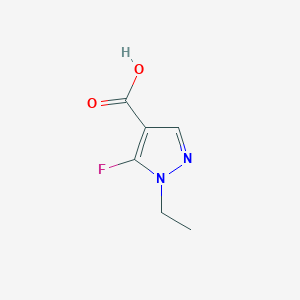

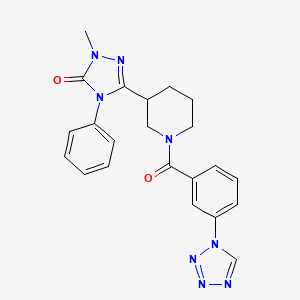
![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)
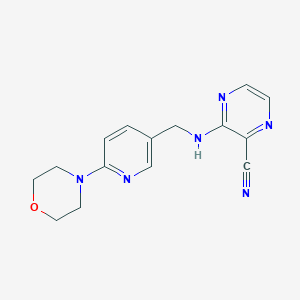
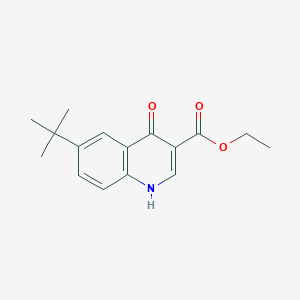
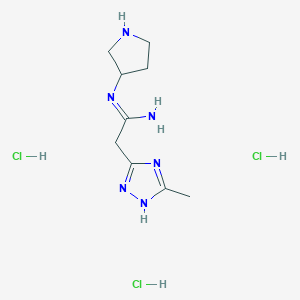
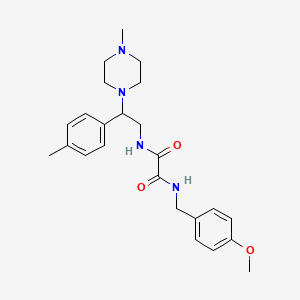

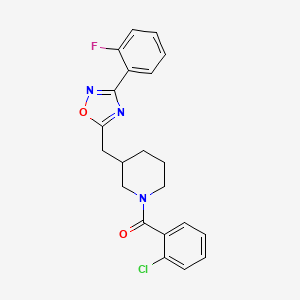
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)
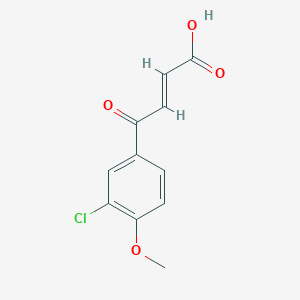

![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)